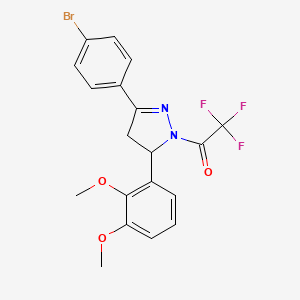
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C19H16BrF3N2O3 and its molecular weight is 457.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on various research studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of pyrazole derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, the presence of bromine and trifluoroethanone groups in this compound may enhance its binding affinity to certain biological targets, potentially leading to inhibition or modulation of their activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study involving several pyrazole compounds, including those similar to this compound, it was found that they effectively inhibited the increase in intracellular calcium levels induced by platelet-activating factor (PAF) treatment in endothelial cells. This suggests a potential mechanism for their anti-inflammatory effects through calcium channel modulation .
2. Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives possess moderate to strong cytotoxic effects. The NCI-60 cancer cell line panel testing indicated that these compounds could inhibit growth in multiple cancer types, including breast and prostate cancers .
3. Antioxidant Properties
Antioxidant activity is another notable feature of pyrazole derivatives. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study examined the anti-inflammatory effects of a series of pyrazoles derived from 4-bromophenyl groups. The results indicated that these compounds significantly reduced inflammation markers in vitro and showed promise for further development as anti-inflammatory agents .
- Antitumor Evaluation : In another study focusing on pyrazole derivatives against the NCI-60 cell line panel, compounds were tested for their growth inhibitory effects. The results demonstrated varying degrees of efficacy against different cancer cell lines, suggesting the potential for developing new anticancer drugs based on this scaffold .
Data Summary Table
属性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2O3/c1-27-16-5-3-4-13(17(16)28-2)15-10-14(11-6-8-12(20)9-7-11)24-25(15)18(26)19(21,22)23/h3-9,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRNOCKUHTSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














